![molecular formula C14H22N2O3S B5770772 1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770772.png)
1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, commonly known as EMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMPS belongs to the class of piperazine derivatives and has been shown to possess a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of EMPS is not fully understood, but it is believed to involve multiple pathways. EMPS has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, EMPS increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. EMPS has also been shown to modulate the activity of several signaling pathways involved in inflammation and oxidative stress.
Biochemical and physiological effects:
EMPS has been shown to possess a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, EMPS has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. EMPS has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. EMPS has also been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
実験室実験の利点と制限
One of the major advantages of using EMPS in lab experiments is its potent neuroprotective properties. EMPS has been shown to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases. EMPS is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using EMPS in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on EMPS. One area of research is in the development of new drugs based on the structure of EMPS. Researchers are currently exploring the potential of EMPS derivatives as potential treatments for neurodegenerative diseases and cancer. Another area of research is in the development of new methods for synthesizing EMPS and its derivatives. Researchers are working to optimize the synthesis of EMPS to improve yields and reduce costs. Finally, researchers are exploring the potential of EMPS as a tool for studying the mechanisms of neurodegeneration and cancer. EMPS has the potential to be a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
合成法
The synthesis of EMPS involves the reaction of 1-ethylpiperazine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization. The yield of EMPS can vary depending on the reaction conditions, but typically ranges from 40-60%.
科学的研究の応用
EMPS has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where EMPS has been shown to possess potent neuroprotective properties. EMPS has been found to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. EMPS has also been shown to improve cognitive function and memory in animal models of these diseases.
特性
IUPAC Name |
1-ethyl-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-15-7-9-16(10-8-15)20(17,18)13-5-6-14(19-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZIPYAVBFSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


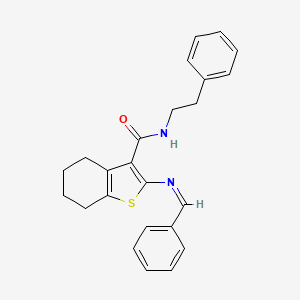
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)


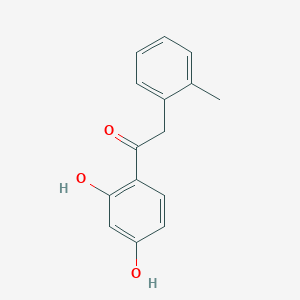
![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)
methyl]amino}benzoate](/img/structure/B5770742.png)
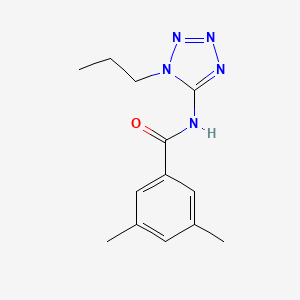
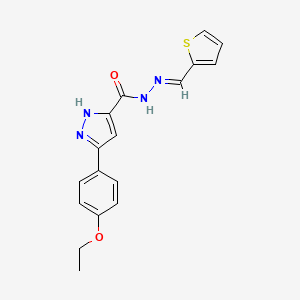
![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)
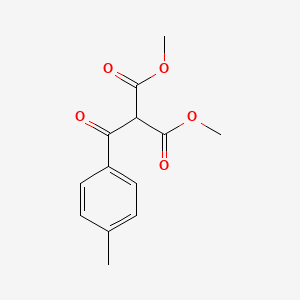
![1-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5770779.png)